Dec-RRLL-CMK Trifluoroacetate

Description

Contextual Overview of Peptide-Based Enzyme Inhibitors as Molecular Probes

Peptide-based enzyme inhibitors have become indispensable tools in biomedical research, serving as highly specific molecular probes to investigate complex biological processes. uri.edursc.org Peptides, which are short chains of amino acids, can be designed to mimic the natural substrates of enzymes, allowing them to bind to an enzyme's active site with high affinity and specificity. uri.edunih.gov This inherent specificity minimizes off-target effects, making them superior to many small-molecule inhibitors for research applications. Their low molecular weight compared to larger protein-based inhibitors allows for favorable biodistribution, including increased capillary permeability and more efficient penetration into target tissues. nih.gov

The versatility of peptides allows for their modification with various tags, such as fluorophores or radioisotopes, transforming them into powerful probes for molecular imaging and diagnostics. nih.govchinesechemsoc.org These probes enable the real-time monitoring of enzyme activity in vitro and in vivo, providing critical insights into the roles of specific proteases in disease progression. rsc.org For instance, "activatable" probes remain in a non-fluorescent state until they are cleaved by a target enzyme, at which point they generate a strong signal, allowing for precise localization of enzymatic activity in regions like tumors. nih.gov The development of such probes has been accelerated by advances in combinatorial peptide chemistry and phage display technology, which facilitate the rapid screening and synthesis of receptor-specific peptides. nih.gov

Significance of Chloromethyl Ketone (CMK) Functionalization in Irreversible Protease Inhibition

The functionalization of peptide inhibitors with a chloromethyl ketone (CMK) group is a well-established strategy for achieving irreversible enzyme inhibition, particularly for serine and cysteine proteases. sigmaaldrich.comfrontiersin.org The CMK group acts as an electrophilic "warhead" that covalently modifies the enzyme's active site. frontiersin.orgrsc.org The mechanism of inhibition involves the peptide sequence of the inhibitor directing the CMK moiety to the enzyme's active site. Once positioned, the electrophilic carbon of the chloromethyl group is susceptible to nucleophilic attack by a key residue in the active site, typically a histidine in serine proteases or a cysteine in cysteine proteases. sigmaaldrich.comfrontiersin.orgmedchemexpress.com

This reaction results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to its irreversible inactivation. frontiersin.org For serine proteases, the CMK group alkylates a critical histidine residue in the catalytic triad, preventing it from participating in the catalytic cycle. medchemexpress.com This mechanism-based inactivation is highly efficient and specific, as the peptide portion ensures that the inhibitor is delivered primarily to the target protease. rsc.org The stability of the resulting covalent complex makes CMK-functionalized peptides valuable research tools for identifying and characterizing protease functions without the complication of a reversible equilibrium. sigmaaldrich.comfrontiersin.org

Rationale for Investigating Dec-RRLL-CMK Trifluoroacetate (B77799) in Specific Biological Systems

Dec-RRLL-CMK, also known as Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone, is a specific, cell-permeable, and irreversible inhibitor that has garnered attention for its potent activity against proprotein convertase site 1 protease (S1P), also referred to as subtilisin kexin isozyme (SKI-1). hongtide.comglpbio.combioscience.co.uk Proprotein convertases (PCs), such as S1P and the related enzyme furin, are a family of serine proteases that activate a wide range of precursor proteins by cleaving them at specific sites. nih.govmdpi.com These substrates include hormones, growth factors, and the surface glycoproteins of numerous pathogenic viruses. nih.govmdpi.com

The primary rationale for investigating Dec-RRLL-CMK stems from its ability to block the S1P-mediated processing of viral glycoproteins. hongtide.comglpbio.com Research has shown that Dec-RRLL-CMK efficiently blocks the maturation of the Lassa virus glycoprotein (B1211001) precursor at nanomolar concentrations. hongtide.combioscience.co.uk This inhibition is critical because the cleavage of viral glycoproteins by host cell PCs is often an essential step for viral infectivity and propagation. researchgate.net By preventing this cleavage, inhibitors like Dec-RRLL-CMK can serve as powerful probes to elucidate the role of S1P in viral life cycles and as potential starting points for antiviral therapeutic strategies. hongtide.comresearchgate.net

The trifluoroacetate (TFA) salt form of the compound is a common result of the purification process for synthetic peptides, particularly reverse-phase high-performance liquid chromatography (HPLC). ambiopharm.comlifetein.com The TFA counterion can enhance the solubility and stability of the peptide, making it easier to handle and store for research purposes. ambiopharm.comchemimpex.com However, it is noted in the literature that TFA ions can sometimes influence experimental results, making it a factor to consider during in-vitro studies. genscript.com

Table 1: Properties of Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone (Dec-RRLL-CMK)

| Property | Description | Source(s) |

| Full Name | Decanoyl-Arg-Arg-Leu-Leu-chloromethylketone | hongtide.com, glpbio.com |

| Abbreviation | Dec-RRLL-CMK | glpbio.com |

| CAS Number | 911379-57-2 | bioscience.co.uk |

| Molecular Weight | 743.43 g/mol | bioscience.co.uk |

| Primary Target | Proprotein convertase site 1 protease (S1P/SKI-1) | hongtide.comglpbio.combioscience.co.uk |

| Inhibition Type | Irreversible, Cell-permeable | hongtide.comglpbio.com |

| Key Application | Blocks processing of Lassa virus glycoprotein precursor | hongtide.combioscience.co.uk |

| Mechanism | Covalent modification via chloromethyl ketone (CMK) group | frontiersin.org, rsc.org |

Historical Trajectory and Evolution of Analogous Inhibitor Design Strategies

The design of protease inhibitors has evolved significantly over the past several decades, driven by a deeper understanding of enzyme structure and mechanism. Early strategies often involved identifying natural peptide substrates and modifying them to create inhibitors. nih.gov The discovery and subsequent structural determination of proteases critical to human diseases, such as the human immunodeficiency virus (HIV) protease in the late 1980s, marked a turning point. nih.gov This knowledge ushered in the era of structure-based drug design. wikipedia.org

The development of HIV protease inhibitors serves as a landmark example of this evolution. nih.gov The first inhibitors, such as saquinavir (B1662171) (approved in 1995), were peptidomimetics designed to mimic the transition state of the natural substrate, binding tightly to the enzyme's active site. nih.govwikipedia.org These early designs validated the protease as a viable drug target.

Over time, inhibitor design strategies have become more sophisticated. Key developments include:

Non-peptidic inhibitors: To improve properties like oral bioavailability and metabolic stability, researchers moved from purely peptide-based structures to non-peptidic scaffolds that still retained the key interactions with the enzyme. wikipedia.org

Resistance-focused design: As viral resistance emerged, second-generation inhibitors like darunavir (B192927) were designed to form robust interactions, particularly with the enzyme's main chain atoms, making them less susceptible to mutations in the protease's side chains. nih.gov

Incorporation of novel chemistries: The use of unnatural amino acids and diverse chemical "warheads" has expanded the toolkit for creating inhibitors. pnas.orgpnas.org For example, bacterial selection systems have been used to evolve cyclic peptides containing unique reactive groups that form covalent bonds with their protease targets. pnas.org

This trajectory from simple substrate mimics to intricately designed molecules reflects a continuous effort to enhance potency, specificity, and pharmaceutical properties, a path that informs the ongoing development of inhibitors like Dec-RRLL-CMK for various therapeutic and research applications.

Table 2: Timeline of Key Developments in Protease Inhibitor Design

| Year (Approx.) | Development | Significance | Source(s) |

| 1968 | Introduction of affinity chromatography. | Provided a powerful method for purifying enzymes and studying ligand interactions. | scribd.com |

| Late 1980s | Identification and structural determination of HIV-1 protease. | Provided a clear target and structural basis for rational drug design. | nih.gov |

| 1995 | FDA approval of Saquinavir. | The first HIV protease inhibitor, validating the concept of structure-based design for this target class. | nih.gov, wikipedia.org |

| Late 1990s - 2000s | Development of second-generation HIV protease inhibitors (e.g., Darunavir). | Designed to combat drug resistance by targeting conserved regions of the enzyme. | nih.gov |

| 2000s - Present | Use of advanced chemical biology tools (e.g., phage display, unnatural amino acids). | Enables the creation and selection of inhibitors with novel structures and mechanisms, such as cyclic peptides and unique covalent warheads. | nih.gov, pnas.org |

Unraveling the Synthesis and Chemical Nuances of Dec-RRLL-CMK Trifluoroacetate

This compound, a synthetic peptide derivative, has garnered significant interest in biochemical research. This article delves into the intricate methodologies employed in its synthesis, the specific introduction of its reactive chloromethyl ketone group, and the critical role of its trifluoroacetate counterion. Furthermore, it explores the design of analogs for structure-activity relationship studies and the advanced analytical techniques essential for its characterization.

Properties

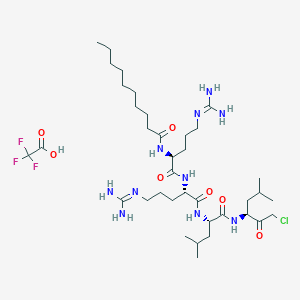

IUPAC Name |

N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-chloro-5-methyl-2-oxohexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H67ClN10O5.C2HF3O2/c1-6-7-8-9-10-11-12-17-30(48)43-25(15-13-18-41-34(37)38)31(49)44-26(16-14-19-42-35(39)40)32(50)46-28(21-24(4)5)33(51)45-27(20-23(2)3)29(47)22-36;3-2(4,5)1(6)7/h23-28H,6-22H2,1-5H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t25-,26-,27-,28-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSNKTQAGQAAMF-ZLYCMTQRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)CCl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H68ClF3N10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation of Dec Rrll Cmk Trifluoroacetate in Biological Research Models

Application and Analysis in In Vitro Cellular Systems

In vitro cellular models are fundamental for the initial characterization of a protease inhibitor's biological activity. These systems allow for controlled investigation of the compound's interaction with cells, its specific molecular target, and its broader effects on cellular functions.

To exert its function on intracellular targets, Dec-RRLL-CMK Trifluoroacetate (B77799) must first cross the cell membrane. Studying its uptake and distribution is a critical first step.

Confocal Laser Scanning Microscopy (CLSM): This is a primary method for visualizing the inhibitor within cells. A fluorescent tag is typically conjugated to the inhibitor molecule. Live or fixed cells treated with the labeled compound are then imaged to determine its subcellular localization. For instance, studies on similar peptide inhibitors have used this technique to show accumulation in specific compartments like the Golgi apparatus or endosomes, which is often where target proteases like furin reside. researchgate.netnih.gov

Flow Cytometry: This technique provides quantitative data on cellular uptake across a large population of cells. Cells are treated with a fluorescently-labeled version of the inhibitor, and the fluorescence intensity of individual cells is measured. This allows for the determination of the percentage of cells that have taken up the compound and the average amount of uptake. nih.gov

Cell Fractionation and Western Blotting: After treating cells with the inhibitor, they can be lysed and separated into different subcellular fractions (e.g., cytoplasm, nucleus, membrane, Golgi). The presence of the inhibitor in these fractions, often detected via an antibody or a tag, can then be analyzed by Western blotting to confirm its location.

Confirming that the inhibitor binds to its intended target within the cell is crucial for validating its mechanism of action.

Activity-Based Protein Profiling (ABPP): This technique uses probes that covalently bind to the active site of enzymes. In a competitive ABPP experiment, cells are pre-treated with Dec-RRLL-CMK Trifluoroacetate. The subsequent reduction in labeling by a broad-spectrum probe for the target enzyme class indicates that the inhibitor has successfully occupied the active site of its target.

Co-immunoprecipitation (Co-IP): If an antibody against the target protease is available, Co-IP can be used. After cell lysis, the antibody is used to pull down the target enzyme. If the inhibitor is covalently bound, it will be pulled down as well and can be detected by Western blotting, confirming engagement.

X-ray Crystallography and Molecular Dynamics (MD) Simulations: While not a cellular technique, structural studies are vital for understanding engagement at an atomic level. For analogous inhibitors like Dec-RVKR-CMK, co-crystallization with the target protease furin has revealed the precise covalent bond formed with the active site histidine (His194) and serine (Ser368) residues. nih.govresearchgate.net MD simulations further clarify the stability of this interaction over time. nih.gov

The primary goal of using an inhibitor is to modulate a biological pathway. The effects of this compound are assessed by examining processes downstream of its target enzyme. A key target for similar inhibitors is the proprotein convertase furin, which is involved in viral maturation and cellular stress.

Viral Replication Dynamics: Many viruses, including flaviviruses (Zika, Japanese encephalitis), coronaviruses, and HIV, require host proteases like furin to cleave their envelope glycoproteins for maturation and infectivity. nih.govnih.gov The efficacy of an inhibitor is tested using:

Plaque Reduction Assays: Infected cell monolayers are treated with the inhibitor, and the reduction in viral plaque formation is quantified to determine inhibitory concentration (IC50). nih.gov

qRT-PCR and Western Blotting: These methods are used to measure the impact on viral RNA production and protein expression within the host cell. Studies on analogous inhibitors show a reduction in viral protein production and progeny titer without affecting viral RNA replication, indicating a block at the post-translational protein processing stage. nih.govresearchgate.net

Time-of-Drug Addition Assays: The inhibitor is added at different stages of the viral life cycle (before, during, or after infection) to pinpoint where it exerts its effect. For inhibitors of viral protein processing, the greatest effect is seen in post-infection treatment. nih.govnih.gov

Cellular Stress Responses: Viral infections trigger cellular stress responses, which can involve the formation of stress granules (SGs) as a defense mechanism. nih.gov Some viruses have evolved to counteract this. The role of an inhibitor in modulating these pathways can be studied by monitoring markers of cellular stress and the formation of SGs using immunofluorescence microscopy in infected cells.

An ideal inhibitor targets a specific enzyme without affecting other cellular processes. The peptide sequence of this compound is designed for selectivity, but this must be experimentally verified.

Inhibitory Profiling: The compound is tested against a panel of related proteases. For example, the well-studied inhibitor Dec-RVKR-CMK shows high potency against furin but also inhibits other proprotein convertases (PCs) to varying degrees. nih.gov This lack of absolute specificity can lead to off-target effects.

PC Redundancy: Cells often express multiple PCs that can have overlapping functions. This redundancy can sometimes compensate for the inhibition of a single protease in normal cellular processes, potentially reducing toxicity. nih.gov The concept has been validated in vitro and suggests that inhibiting a specific PC might have a more significant impact in pathological states (like viral infection) where a specific cleavage event is essential. nih.gov

| Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|

| Furin (SPC1) | ~1 nM | nih.gov |

| PC2 (SPC2) | 0.36 nM | nih.gov |

| PC1/3 (SPC3) | 2.0 nM | nih.gov |

| PACE4 (SPC4) | 3.6 nM | nih.gov |

| PC5/6 (SPC6) | 0.12 nM | nih.gov |

| PC7 (SPC7) | 0.12 nM | nih.gov |

Preclinical In Vivo Model Systems for Mechanistic Research (Non-Human)

Following promising in vitro results, the inhibitor's effects are studied in whole organisms to understand its physiological impact, efficacy, and potential for therapeutic development.

The choice of animal model is critical and depends on the specific disease pathway being investigated.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Organisms

Comprehensive searches of available scientific literature and databases did not yield specific data on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound. This includes a lack of information regarding its systemic exposure, tissue distribution, and target occupancy in any preclinical organisms.

Efficacy Evaluation in Relevant Disease Models

There is currently no publicly available research detailing the efficacy of this compound in any relevant disease models. Consequently, data on the modulation of disease markers or the inhibition of pathogen replication in animal models following administration of this compound are not available.

Dissection of Downstream Signaling Cascades and Physiological Outcomes Resulting from Target Inhibition

Due to the absence of studies identifying the specific biological target of this compound and its effects in biological systems, there is no information available concerning the downstream signaling cascades or physiological outcomes resulting from its potential inhibitory activity.

Structure Activity Relationship Sar Studies and Rational Inhibitor Design

Systematic Modification of the Dec-RRLL Peptide Sequence and Its Impact on Inhibitory Potency and Selectivity

The peptide sequence Arg-Arg-Leu-Leu (RRLL) is crucial for the inhibitor's recognition and binding by its target enzyme, calpain. Calpains, a family of calcium-dependent cysteine proteases, exhibit substrate preferences that can be exploited for inhibitor design. Research indicates that calpains often cleave peptide bonds C-terminal to a leucine (B10760876) residue, making leucine a preferred amino acid at the P2 position (the second residue upstream from the cleavage site). mdpi.com The RRLL sequence in Dec-RRLL-CMK places a leucine residue at this critical P2 position, contributing to its affinity for the enzyme.

Systematic modifications of this peptide backbone are a cornerstone of SAR studies to optimize potency and selectivity.

P1' Residue Modification : Studies on related tripeptidyl chloromethyl ketones, such as Leu-Leu-X-CH2Cl, have demonstrated that the identity of the amino acid at the P1' position (immediately following the cleavage site mimic) significantly influences potency. In these analogs, substituting X with Phenylalanine (Phe) resulted in the most potent inhibitor of calpains I and II, being 500-600 times more effective than the simpler inhibitor tosyl-PheCH2Cl. nih.gov The potency decreased in the order of Phe > Tyrosine (Tyr) > Lysine (Lys). nih.gov This suggests that modifications C-terminal to the RRLL sequence in Dec-RRLL-CMK could similarly fine-tune its inhibitory activity.

Improving Selectivity : A key challenge in inhibitor design is achieving selectivity for the target enzyme over other related enzymes. For instance, some calpain inhibitors also show activity against other cysteine proteases like cathepsins. nih.gov SAR studies have shown that specific sequences can distinguish between these enzymes. For example, inhibitors designed with a Z-Tyr-Ala sequence are effective against cathepsin L but have no effect on calpain, providing a tool to ensure observed effects are specific to calpain inhibition. nih.gov Therefore, altering the RRLL sequence could modulate the selectivity profile of the inhibitor, potentially reducing off-target effects.

Enhancing Stability : Natural L-amino acid peptides are often susceptible to degradation by proteases in a biological environment. researchgate.net A common strategy to increase stability is the substitution of L-amino acids with their D-amino acid counterparts. This modification can make the peptide more resistant to proteolytic cleavage, thereby extending its biological half-life. researchgate.netucl.ac.uk Incorporating D-amino acids into the RRLL sequence could therefore enhance the in vivo stability of the inhibitor.

| Modification Type | Example | Observed Impact | Reference |

|---|---|---|---|

| P1' Residue Substitution | Replacing P1' Lys with Phe in Leu-Leu-X-CMK | Significantly increased inhibitory potency against calpains. | nih.gov |

| Peptide Sequence Alteration for Selectivity | Using a Z-Tyr-Ala sequence | Inhibited cathepsin L but not calpain, demonstrating selectivity. | nih.gov |

| D-Amino Acid Substitution | Incorporating D-amino acids into a peptide backbone | Increased resistance to proteolytic degradation, enhancing stability. | researchgate.netucl.ac.uk |

Exploration of the Chloromethyl Ketone (CMK) Moiety's Role in Irreversible Binding and Reactivity Profile

The chloromethyl ketone (CMK) functional group is the "warhead" of the inhibitor, responsible for its mechanism of action. It is an electrophilic group that allows the inhibitor to form a permanent, covalent bond with the target enzyme, leading to irreversible inhibition.

The mechanism proceeds via alkylation of a nucleophilic residue in the enzyme's active site. For cysteine proteases like calpain, the target is the thiol group (-SH) of the active site cysteine residue. researchgate.net The inhibitor first binds to the active site, guided by the specificity of its peptide sequence. Once positioned, the CMK moiety reacts with the cysteine's thiol, forming a stable thioether bond and rendering the enzyme permanently inactive.

The reactivity of the warhead is a critical factor. While high reactivity can ensure potent inhibition, it can also lead to non-specific reactions with other biological molecules, causing off-target effects. mdpi.com Comparative studies of different peptidyl ketone inhibitors have shown that fluoromethyl ketones (FMKs) are generally more reactive than CMKs, while diazomethyl ketones are less reactive. mdpi.com The CMK group represents a balance, possessing sufficient reactivity to effectively alkylate the target enzyme's active site while being less prone to the indiscriminate reactions that a more reactive group might cause. mdpi.com This controlled reactivity is essential for developing a specific and effective therapeutic agent.

Investigation of the N-terminal Decanoyl (or similar) Modification's Influence on Compound Permeability, Stability, and Biological Activity

The N-terminal decanoyl group is a ten-carbon acyl chain attached to the N-terminus of the RRLL peptide. This type of modification, known as acylation or lipidation, serves several crucial functions that enhance the drug-like properties of the peptide inhibitor.

Increased Stability : Unmodified peptides are vulnerable to degradation by exopeptidases, which cleave amino acids from the N-terminus. Capping the N-terminus with a decanoyl group blocks this degradation pathway, significantly increasing the peptide's stability and metabolic half-life. ucl.ac.uknih.gov

Modulation of Biological Activity : N-terminal modifications can influence how the inhibitor interacts with its target and other proteins. The addition of an alkyl chain can modulate the compound's pharmacological profile without altering the core peptide sequence responsible for target recognition. nih.gov

| Modification | Property Influenced | Mechanism/Effect | Reference |

|---|---|---|---|

| N-terminal Decanoyl Group (Acylation) | Stability | Blocks degradation by N-terminal exopeptidases. | ucl.ac.uknih.gov |

| Permeability | Increases lipophilicity, facilitating passage across cell membranes. | mdpi.com |

Application of Computational Chemistry and Molecular Modeling for Rational Design and Optimization of Dec-RRLL-CMK Trifluoroacetate (B77799) Analogs

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of inhibitors like Dec-RRLL-CMK. These methods provide insights into the molecular interactions between an inhibitor and its target, guiding the synthesis of more effective analogs.

Molecular Docking : This technique predicts the preferred orientation of the inhibitor when bound to the active site of the target enzyme. By using the crystal structure of calpain, researchers can perform in silico docking studies to visualize how analogs of Dec-RRLL-CMK interact with key residues in the binding pocket. mdpi.commdpi.com This information is vital for understanding the basis of the inhibitor's potency and for designing modifications that enhance binding affinity. The known structure of calpain bound to its natural inhibitor, calpastatin, serves as a valuable template for these modeling studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov For calpain inhibitors, QSAR studies have been used to create models that correlate physicochemical descriptors (such as LogP for hydrophobicity, heat of formation, and HOMO/LUMO energies) with inhibitory potency (e.g., IC50 values). researchgate.netnih.gov These models can then be used to predict the activity of novel, unsynthesized analogs, prioritizing the most promising candidates for chemical synthesis and biological testing. A successful QSAR model for peptidyl calpain inhibitors indicated that increased hydrophobicity (LogP), a higher heat of formation, and lower HOMO energy favor more potent inhibition. nih.gov This framework allows for a more efficient exploration of chemical space to optimize inhibitor design.

Future Research Trajectories and Broader Academic Implications

Development of Advanced Methodologies for Inhibitor Discovery and Characterization

The principles gleaned from the study of Dec-RRLL-CMK trifluoroacetate (B77799) and similar protease inhibitors are pivotal in shaping the development of more sophisticated methodologies for discovering and characterizing new inhibitors. The covalent modification of target proteases by the fluoromethylketone (FMK) warhead is a key feature that has informed the design of activity-based probes (ABPs). These probes, often incorporating a reactive group similar to the FMK moiety, a peptide recognition sequence, and a reporter tag, allow for the specific labeling and identification of active proteases within complex biological samples.

Future advancements in this area will likely focus on:

High-throughput Screening (HTS) Platforms: Leveraging the covalent binding mechanism, HTS platforms can be designed to rapidly screen large libraries of compounds for their ability to compete with a Dec-RRLL-CMK trifluoroacetate-like probe for binding to a target protease. This approach accelerates the identification of novel inhibitor scaffolds.

Fragment-Based Drug Discovery (FBDD): The peptide backbone of this compound can be dissected into smaller fragments. FBDD techniques can then be employed to identify small molecules that bind to different subsites of the protease active site. These fragments can subsequently be linked together to generate novel, high-affinity inhibitors.

In Silico Modeling and Machine Learning: Computational approaches are becoming increasingly integral to inhibitor design. By using the known structure and binding kinetics of this compound as a template, machine learning algorithms can be trained to predict the inhibitory activity of new chemical entities, thereby prioritizing compounds for synthesis and experimental testing.

These evolving methodologies, inspired by the characteristics of inhibitors like this compound, promise to streamline the drug discovery process and enhance the specificity and potency of next-generation protease inhibitors.

Exploration of Novel Biological Targets and Therapeutic Concepts

The research surrounding this compound, primarily known as a calpain and cathepsin inhibitor, opens doors to exploring its effects on other biological targets and developing novel therapeutic concepts.

Novel Antiviral Strategies

The critical role of proteases in the life cycle of many viruses makes them attractive targets for antiviral therapies. For instance, the main protease (3CLpro) of SARS-CoV-2 is a cysteine protease essential for viral replication. nih.govnih.gov While this compound itself may not be the optimal candidate, the principles of its design—a peptide sequence for specificity and a reactive warhead for covalent inhibition—are directly applicable to the development of broad-spectrum antiviral agents. Future research will likely focus on modifying the peptide sequence of similar inhibitors to specifically target viral proteases, aiming to create potent and selective antiviral drugs. nih.gov The challenge lies in achieving high selectivity for the viral protease over host proteases to minimize off-target effects. nih.gov

Modulation of Cellular Stress Pathways

Cellular stress responses are fundamental processes that can be hijacked by pathogens or become dysregulated in various diseases. nih.govnih.gov Proteases play a significant role in these pathways. For example, calpains are involved in the cellular response to calcium influx and stress. By inhibiting proteases like calpains, compounds similar to this compound could modulate these stress pathways. This opens up therapeutic possibilities for conditions characterized by excessive cellular stress, such as neurodegenerative diseases and ischemia-reperfusion injury. Future investigations will aim to elucidate the precise role of specific proteases in different stress response pathways and to develop inhibitors that can selectively modulate these pathways for therapeutic benefit. nih.govnih.gov

Integration of Multi-Omics Approaches to Understand System-Level Responses

To gain a comprehensive understanding of the biological consequences of inhibiting a specific protease with a compound like this compound, the integration of multi-omics approaches is essential. nih.gov These technologies allow for the simultaneous analysis of various molecular layers within a biological system.

| Omics Approach | Application to this compound Research | Potential Insights |

| Proteomics | To identify the full spectrum of proteases inhibited by the compound and to quantify changes in the abundance of other proteins following inhibition. nih.govnih.gov | Uncovering off-target effects, understanding downstream signaling cascades, and identifying biomarkers of inhibitor activity. |

| Transcriptomics | To analyze how the inhibition of a target protease affects gene expression profiles within the cell. nih.gov | Revealing compensatory mechanisms, identifying affected cellular pathways, and understanding the long-term consequences of inhibition. |

| Metabolomics | To measure changes in the levels of small molecule metabolites after treatment with the inhibitor. | Elucidating the impact of protease inhibition on cellular metabolism and identifying metabolic vulnerabilities that could be exploited therapeutically. |

| Genomics | To identify genetic factors that may influence an individual's response to the inhibitor. wikipedia.org | Personalizing therapeutic strategies and identifying patient populations most likely to benefit from treatment. |

By integrating these multi-omics datasets, researchers can construct detailed models of the system-level responses to this compound inhibition, leading to a more profound understanding of its mechanism of action and potential therapeutic applications. frontiersin.orgacs.org

Ethical Considerations in Preclinical Biomedical Research Involving Novel Chemical Entities

The development of any new chemical entity (NCE) for potential therapeutic use, including inhibitors like this compound, is governed by a stringent set of ethical principles. nih.gov Preclinical research, which involves laboratory and animal studies, carries a significant ethical responsibility to ensure the scientific validity of the research and the welfare of animal subjects.

Key ethical considerations include:

Scientific Rigor: Preclinical studies must be well-designed and rigorously conducted to ensure that the results are reliable and can justifiably support the transition to human clinical trials. Poorly designed studies that produce non-reproducible results are ethically problematic as they waste resources and may expose human subjects to unnecessary risks.

The 3Rs (Replacement, Reduction, and Refinement): Researchers have an ethical obligation to replace animal models with non-animal alternatives whenever possible, reduce the number of animals used to the minimum necessary to obtain statistically significant results, and refine experimental procedures to minimize animal pain and suffering.

Translational Value: There is an ethical imperative to ensure that preclinical research has a clear path toward clinical translation. This involves selecting appropriate animal models that accurately recapitulate human disease and focusing on research questions that have the potential to address unmet medical needs.

Data Transparency and Reporting: The complete and transparent reporting of all preclinical research findings, including negative or inconclusive results, is an ethical necessity. Publication bias, where only positive results are published, can lead to a distorted view of a compound's efficacy and safety, potentially harming future research and patients.

The ethical development of novel chemical entities like this compound requires a continuous and careful balancing of the potential benefits of new therapies against the ethical costs of the research. Adherence to these ethical principles is paramount for the responsible advancement of biomedical science.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Dec-RRLL-CMK Trifluoroacetate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) due to the compound's peptide backbone. Key steps include:

-

Coupling Reactions : Use of trifluoroacetic acid (TFA) for resin cleavage and side-chain deprotection .

-

Purification : Reverse-phase HPLC (RP-HPLC) with C18 columns, using gradients of acetonitrile/water with 0.1% TFA as the mobile phase. Validate purity via:

-

HPLC Purity Standards : ≥95.0% (GC) or ≥99.8% (HPLC-grade TFA) for reproducibility .

-

Mass Spectrometry (MS) : Confirm molecular weight alignment with theoretical values (e.g., using ESI-MS or MALDI-TOF).

- Data Table :

| Parameter | Specification | Reference |

|---|---|---|

| CAS RN | Not explicitly listed (see analogs) | |

| HPLC Mobile Phase | 0.1% TFA in acetonitrile/water | |

| Purity Validation | ≥95.0% (GC), ≥99.8% (HPLC) |

Q. How should researchers handle this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Store lyophilized powder at -20°C in airtight containers to prevent hydrolysis. Reconstituted solutions in TFA-containing buffers should be used immediately or frozen at -80°C .

- Safety Protocols : Use fume hoods for handling TFA (corrosive, bp 72.4°C) and wear nitrile gloves to avoid skin contact .

- Regulatory Compliance : Follow TSCA 40 CFR 720.36 for R&D use, ensuring supervision by a "technically qualified individual" .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer :

- Primary Solvents : Use aqueous buffers with 0.1% TFA (pH ~2.0) for solubility. For cell-based assays, dilute stock solutions in PBS or culture media after neutralization (pH 7.4) to avoid cytotoxicity .

- Alternative Solvents : Methanol or DMSO (≤1% v/v) for non-aqueous applications, but confirm compatibility with downstream assays (e.g., no MS interference) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis yield of this compound?

- Methodological Answer :

- Factors to Test : Temperature (20–40°C), coupling reagent (HBTU vs. HATU), and TFA concentration (50–95% v/v) .

- Design Framework : Use a 3×3 orthogonal array (Taguchi method) to minimize experimental runs. Analyze yield via ANOVA, focusing on interaction effects between factors .

- Case Study : A 2020 study showed that HATU at 30°C with 75% TFA increased yield by 22% compared to baseline conditions .

Q. How to resolve contradictions in 19F-NMR data for this compound?

- Methodological Answer :

- Spectral Artifacts : Ensure deuterated solvents (e.g., D2O) are free of residual TFA-d1, which causes splitting in 19F signals .

- Quantitative Analysis : Integrate peaks using Lorentzian fitting to distinguish between trifluoroacetate counterions and covalent fluorine moieties .

- Reference Standards : Compare with NIST-certified 19F chemical shifts for TFA (δ = -76.5 ppm) .

Q. What strategies mitigate batch-to-batch variability in this compound bioactivity?

- Methodological Answer :

- Quality Control (QC) : Implement LC-MS/MS for each batch to detect truncation products or oxidation (e.g., methionine residues) .

- Bioassay Normalization : Use internal controls (e.g., a stable isotopically labeled analog) to adjust for potency variations .

- Stability Studies : Accelerated degradation studies (40°C, 75% RH) identify critical degradation pathways (e.g., deamidation) .

Q. How does computational modeling predict this compound’s interaction with target enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with AMBER force fields to model binding to caspase-family proteases. Validate with MD simulations (≥100 ns trajectories) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinity (ΔG), prioritizing residues with hydrogen bonds to the trifluoroacetate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.